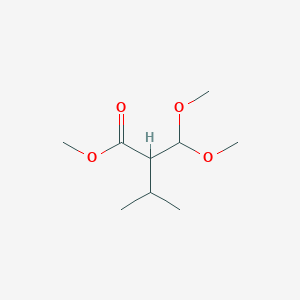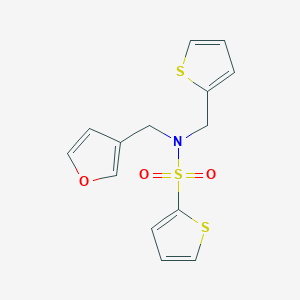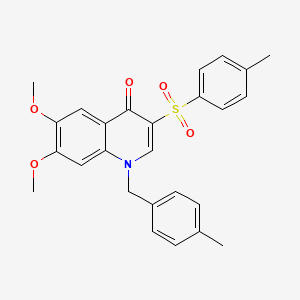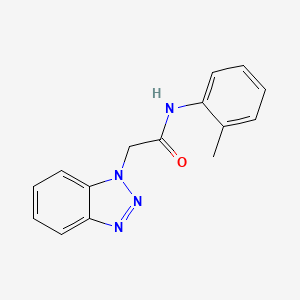
(2Z)-N-acetyl-8-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, a compound’s description includes its IUPAC name, molecular formula, and structure. It may also include its appearance (solid, liquid, color, etc.) and any notable characteristics .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. Techniques like thermal analysis and various spectroscopic methods are often used .科学的研究の応用
Crystal Structure and Conformation
One aspect of scientific research on compounds similar to (2Z)-N-acetyl-8-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide focuses on their crystal structure and conformation. For example, a study by Reis et al. (2013) examined the crystallization and structural properties of related chromene derivatives. They found that these compounds can crystallize in different space groups and exhibit variations in their molecular conformation, which is critical for understanding their chemical behavior and potential applications (Reis et al., 2013).
Antibacterial and Antioxidant Properties
Subbareddy and Shanmugam (2017) explored the synthesis and properties of 4H-chromene-3-carboxamide derivatives, noting their antibacterial and antioxidant activities. These studies demonstrate the potential of chromene derivatives in medical and pharmacological applications, particularly in the development of new antibacterial agents and antioxidants (Subbareddy & Shanmugam, 2017).
Cancer Treatment Research
Endo et al. (2013) focused on the synthesis of 2-phenyliminochromene derivatives as inhibitors for aldo-keto reductase (AKR) 1B10, which is considered a target in cancer therapy. Their work highlights the potential use of these compounds in developing treatments for cancer (Endo et al., 2013).
Synthesis Techniques
Research by Subbareddy and Sumathi (2017) included the development of efficient synthesis techniques for 4H-chromene-3-carboxamide derivatives, demonstrating the adaptability and versatility of these compounds in chemical synthesis (Subbareddy & Sumathi, 2017).
Role in Organic Synthesis and Intermediate Formation
Fattahi et al. (2018) investigated the use of N-alkyl-2-imino-2H-chromene-3-carboxamides in the synthesis of new tricyclic products, showcasing the role of such compounds in organic synthesis and as intermediates in complex chemical reactions (Fattahi et al., 2018).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-acetyl-8-methoxy-2-phenyliminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-12(22)20-18(23)15-11-13-7-6-10-16(24-2)17(13)25-19(15)21-14-8-4-3-5-9-14/h3-11H,1-2H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOHLZWJVQXSON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methylphenyl]pyridine](/img/structure/B2668956.png)


![N-[cyano(2,3-dimethoxyphenyl)methyl]-2-methoxypropanamide](/img/structure/B2668961.png)

![2-[(4-Phenyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2668965.png)
![2-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]propanoic acid](/img/structure/B2668966.png)



![4-Hydroxy-[1,3'-bipiperidine]-2'-one](/img/structure/B2668972.png)

![2-(4-(methylsulfonyl)phenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2668977.png)
